tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dihydrobenzo dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxine moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the tert-butyl group via alkylation reactions. The final step involves the formation of the carboxamido linkage through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the dihydrobenzo dioxine moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide bond or the aromatic rings using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the amide bond could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This could lead to the discovery of new biochemical pathways or the development of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: Similar in structure but may have different substituents on the aromatic rings or the piperidine ring.
This compound: Another related compound with variations in the tert-butyl group or the carboxamido linkage.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[2,3-dihydro-1,4-benzodioxine-3-carbonyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-9-14(10-12-22)21(4)18(23)17-13-25-15-7-5-6-8-16(15)26-17/h5-8,14,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJKXHFFYXTVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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